molecular formula C9H10O2 B2751391 [4-(Ethenyloxy)phenyl]methanol CAS No. 77089-07-7

[4-(Ethenyloxy)phenyl]methanol

Cat. No.: B2751391
CAS No.: 77089-07-7
M. Wt: 150.177
InChI Key: HUFNLDSKVVIJMC-UHFFFAOYSA-N
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Description

[4-(Ethenyloxy)phenyl]methanol (CAS 77089-07-7) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.18 g/mol . This aromatic alcohol is characterized by the presence of both a benzyl alcohol and a vinyl ether functional group, as represented by its SMILES structure C=COC1=CC=C(C=C1)CO . The compound is typically supplied as an oil and is recommended to be stored sealed in dry conditions at temperatures between -10°C and 8°C . As a benzyl alcohol derivative, this compound shares a structural relationship with a class of molecules known to be subjects of research in biocatalysis and organic synthesis, particularly in the production of enantiopure intermediates for pharmaceuticals . The benzyl alcohol moiety is a common feature in compounds studied for their antibacterial properties, though the specific activity of this compound has not been detailed . Its structure suggests potential utility as a building block or precursor in polymer science, materials chemistry, and the development of more complex chemical architectures, where its dual functionality allows for further chemical modifications . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethenoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h2-6,10H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFNLDSKVVIJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Ethenyloxy Phenyl Methanol and Its Analogs

O-Vinylation Approaches

O-vinylation is the most direct method for the synthesis of vinyl ethers. This can be achieved through various catalytic systems, including metal-catalyzed reactions and enzymatic processes.

Metal-Catalyzed Vinylation of Benzylic Alcohols

Transition metal catalysis offers a powerful tool for the formation of C-O bonds in the synthesis of vinyl ethers. Various metals, including palladium, iridium, and copper, have been effectively employed for the vinylation of benzylic alcohols.

Palladium complexes have been shown to be effective catalysts for the transetherification reaction between alcohols and vinyl ethers. An air-stable palladium catalyst, generated in situ, has been utilized for the synthesis of various functionalized vinyl ethers from the corresponding alcohols and ethyl vinyl ether. academie-sciences.fr This method offers a single-step synthesis with good alcohol conversion rates, ranging from 50% to 82%, and vinyl ether yields of up to 75%. academie-sciences.fr The reaction conditions can be optimized by adjusting parameters such as the initial molar ratio of ethyl vinyl ether to alcohol, the concentration of the alcohol, the solvent, the nature of the ligand, the amount of catalyst, and the choice of the metal precursor. academie-sciences.fr While direct synthesis of [4-(ethenyloxy)phenyl]methanol via this specific palladium-catalyzed route has not been extensively detailed, the general applicability of this method to a range of alcohols suggests its potential for the vinylation of 4-hydroxybenzyl alcohol.

A direct arylation of benzyl (B1604629) alcohols to produce diarylmethanes has also been achieved through Pd(PPh₃)₄-catalyzed Suzuki–Miyaura coupling, which proceeds via benzylic C–O activation. rsc.org This demonstrates the capability of palladium catalysts to activate the C-O bond in benzylic alcohols, a key step in potential vinylation reactions.

Catalyst SystemVinyl SourceSubstrate ScopeYield (%)Reference
In situ generated Palladium complexEthyl vinyl etherVarious alcohols40-75 academie-sciences.fr
Pd(PPh₃)₄-Benzyl alcohols- rsc.org

Iridium-catalyzed reactions have emerged as a versatile and practical route for the synthesis of vinyl ethers from alcohols. orgsyn.org These methods often involve the transfer of a vinyl group from a vinyl ester, such as vinyl acetate (B1210297), to an alcohol. orgsyn.org A key advantage of iridium catalysts is their ability to function under mild conditions.

Specifically, the iridium-catalyzed transfer vinylation of 4-hydroxybenzaldehyde (B117250) has been reported, demonstrating the applicability of this methodology to precursors of this compound. researchgate.net The synthesis of 1-Methoxy-4-vinyloxybenzene has also been accomplished using an iridium catalyst with vinyl acetate, further highlighting the utility of this approach for aryl vinyl ethers. birmingham.ac.uk These systems have been successfully expanded to facilitate allyl transfer from allyl acetates to alkyl alcohols, producing allyl ethers. orgsyn.org

CatalystVinyl SourceSubstrateProductYield (%)Reference
Iridium complexVinyl acetate4-Hydroxybenzaldehyde4-Formylphenyl vinyl ether- researchgate.net
Iridium complexVinyl acetate4-Methoxyphenol1-Methoxy-4-vinyloxybenzene- birmingham.ac.uk
[Ir(cod)₂]⁺BF₄⁻Allyl acetaten-Octyl alcoholAllyl octyl ether99 orgsyn.org

Copper-catalyzed cross-coupling reactions provide a mild and efficient method for the synthesis of aryl vinyl ethers. These reactions typically involve the coupling of a vinyl halide with a phenol (B47542) in the presence of a copper catalyst and a base. nih.govresearchgate.net A notable advantage of this approach is the retention of stereochemistry from the vinyl halide. nih.gov

An efficient and stereospecific copper-mediated catalytic system using CuI and 2-pyridin-2-yl-1H-benzoimidazole as a ligand has been developed for the synthesis of N-vinyl heterocycles and aryl vinyl ethers from alkenyl bromides and iodides. nih.gov This method is valued for its mild reaction conditions, broad functional group tolerance, and low catalyst loading. nih.gov While the direct vinylation of 4-hydroxybenzyl alcohol using this method is not explicitly detailed, the successful coupling of various phenols with vinyl halides suggests its applicability.

The synergistic combination of copper and chiral amine catalysis has also been employed for the enantioselective α-vinylation of aldehydes with vinyl iodonium (B1229267) triflate salts. princeton.edu

Catalyst SystemReactantsBaseSolventTemperature (°C)Yield (%)Reference
CuI / L3(Z)-Ethyl 3-iodoacrylate, Phenols---Good to Excellent nih.gov
CuClVinyl halides, PhenolsCs₂CO₃TolueneRefluxGood to Excellent researchgate.net
CuBr / Chiral AmineAldehydes, Vinyl iodonium triflate---- princeton.edu

Direct Vinylation with Acetylene (B1199291) Precursors

The direct reaction of alcohols with acetylene is a classic and industrially significant method for the synthesis of vinyl ethers, often referred to as Reppe synthesis. fiveable.megoogle.comscientificspectator.com This process typically requires high pressures, elevated temperatures, and the presence of a strong base, such as potassium hydroxide. google.comresearchgate.net

More recently, methodologies have been developed that utilize calcium carbide as a solid, stable, and safe source of acetylene, which is generated in situ. mdpi.com This approach offers a more environmentally benign and atom-economical route for the vinylation of a broad range of substrates, including alcohols and phenols. mdpi.com The reaction is typically carried out in a superbasic medium like KOH/DMSO. researchgate.net These conditions have been successfully applied to the vinylation of various alcohols and phenols, suggesting the feasibility of synthesizing this compound from 4-hydroxybenzyl alcohol and acetylene.

Acetylene SourceCatalyst/BaseSubstrateKey FeaturesReference
Acetylene gasKOHAlcohols, PhenolsHigh pressure, high temperature fiveable.megoogle.comscientificspectator.com
Calcium CarbideKOH/DMSOAlcohols, PhenolsIn situ acetylene generation, milder conditions mdpi.comresearchgate.net

Enzymatic Synthesis Approaches

Enzymatic catalysis, particularly with lipases, offers a green and selective alternative for the synthesis of vinyl ethers and their derivatives. nih.govnih.gov Lipases are known to catalyze transesterification reactions, and the use of vinyl esters as acyl donors is particularly advantageous. nih.gov The vinyl alcohol released during the reaction tautomerizes to acetaldehyde (B116499), shifting the reaction equilibrium towards the product and leading to higher conversion yields. nih.gov

Lipase-catalyzed transesterification has been successfully employed for the lipophilization of phenolic compounds, which involves the esterification of a phenolic hydroxyl group with a fatty acid. nih.gov For instance, cyanidin (B77932) glycosides have been transesterified with vinyl cinnamate (B1238496) to produce cinnamoyl derivatives. nih.gov While the direct enzymatic vinylation of 4-hydroxybenzyl alcohol to this compound is not explicitly described, the principles of lipase-catalyzed reactions with vinyl donors suggest a viable synthetic route. The promiscuous activity of lipases has also been harnessed for the Markovnikov addition of H-phosphites to vinyl esters. nih.gov

EnzymeReaction TypeSubstratesKey AdvantageReference
Lipase (B570770)TransesterificationPhenolic compounds, Vinyl estersHigh conversion yield due to vinyl alcohol tautomerization nih.gov
Candida cylindracea lipase (CcL)Markovnikov additionH-phosphites, Vinyl estersNovel P-C bond formation nih.gov

Alternative Synthetic Strategies

The synthesis of this compound and its analogs has evolved beyond traditional methods, embracing innovative strategies that offer greater efficiency, selectivity, and control over the molecular architecture. These advanced methodologies are crucial for accessing a diverse range of aryl vinyl ether compounds for various applications.

Wittig-Type Olefination for Aryl Vinyl Ether Construction

The Wittig reaction and its variants represent a cornerstone of carbon-carbon double bond formation. While traditionally used for coupling aldehydes or ketones with phosphorus ylides, its application has been extended to the synthesis of vinyl ethers. This approach typically involves the reaction of an alkoxymethylphosphonium salt with an aldehyde or ketone. researchgate.net

A general methodology involves the preparation of aromatic-functionalized vinyl ethers using a Wittig approach. researchgate.net For instance, alkoxymethylphosphonium iodides can be synthesized in high yields (70–91%) and subsequently used in the stereoselective synthesis of vinyl ethers. The Horner-Wittig reaction, using diphenyl(methoxymethyl)- or diphenyl-(1-methoxyethyl)-phosphine oxides, allows for the formation of lithium derivatives that react with aldehydes and ketones. rsc.org The resulting adducts can be separated into diastereoisomers, each yielding a single geometrical isomer of a vinyl ether upon treatment with a base. rsc.org This method offers a reliable route to both E- and Z-vinyl ethers. rsc.org

However, the classic Wittig reaction is often less suitable for less electrophilic carbonyl compounds like esters and amides. thieme-connect.com Overcoming this limitation requires harsher reaction conditions or highly reactive phosphorane substrates. thieme-connect.com For example, microwave-assisted Wittig olefination has been successfully applied to lactones and amides using a stabilized phosphorous ylide. researchgate.net Another strategy involves using alkoxymethyl silicon reagents in the Peterson olefination, which can react with a wide range of aldehydes and ketones, though it is not inherently stereoselective without isolating intermediate diastereomers. thieme-connect.com

Table 1: Examples of Wittig-Type Olefination for Vinyl Ether Synthesis

Phosphonium (B103445) Salt/Reagent Carbonyl Compound Product Type Key Features
Alkoxymethylphosphonium iodides Aldehydes Vinyl ether High yield of phosphonium salt (70-91%)
Diphenyl(methoxymethyl)phosphine oxide Aldehydes, Ketones E- or Z-vinyl ethers Diastereomer separation allows for stereocontrol rsc.org
Stabilized phosphorus ylide Lactones, Amides Vinyl ether Requires microwave assistance researchgate.net

Stereoselective Synthesis via Alkyne Difunctionalization

A powerful and modern approach to constructing highly substituted vinyl ethers with excellent stereocontrol is the difunctionalization of alkynes. This strategy involves the simultaneous addition of two different functional groups across the carbon-carbon triple bond.

A notable method provides regio- and stereoselective access to vinyl ethers through the trans-1,2-difunctionalization of alkynes. tohoku.ac.jpnih.govacs.org This reaction utilizes a cyclic λ³-iodane electrophile, such as benziodoxole triflate, in the presence of an alcohol. tohoku.ac.jpnih.govacs.org The process is tolerant of a wide variety of internal and terminal alkynes, as well as various alcohols, affording β-λ³-iodanyl vinyl ethers in good yields with high selectivity. tohoku.ac.jpnih.govchemrxiv.org The resulting benziodoxole moiety serves as a versatile linchpin for further derivatization, enabling the synthesis of diverse and complex vinyl ethers that are otherwise difficult to access. tohoku.ac.jpnih.govacs.org

Another stereoselective method involves the use of vinylbenziodoxolone (VBX) reagents. These stable reagents are synthesized by the stereoselective addition of O-nucleophiles (like phenols) to corresponding alkynyl reagents. rsc.org The resulting VBX reagents can then participate in palladium-catalyzed cross-coupling reactions at room temperature to furnish Z-enol ethers with high stereoselectivity. rsc.org

Palladium catalysis is also instrumental in other difunctionalization strategies. For example, palladium-catalyzed reactions can achieve the synthesis of aryl enol ethers from vinyl triflates and phenols. rsc.org Furthermore, palladium-catalyzed alkene difunctionalization is a powerful strategy for adding diversity to organic molecules, often proceeding through cis- or trans-nucleopalladation pathways to generate new stereogenic centers. du.edu

Table 2: Stereoselective Alkyne Difunctionalization for Vinyl Ether Synthesis

Alkyne Substrate Reagents Catalyst/Mediator Product Stereochemistry
Internal/Terminal Alkynes Alcohol, Benziodoxole triflate Iodine(III) Electrophile β-λ³-iodanyl vinyl ether trans-difunctionalization tohoku.ac.jpnih.govacs.org
Alkynyl Benziodoxolone Phenol Cesium Carbonate (catalytic) Z-Aryl Vinyl Ether Z-selective rsc.org

Photochemical Routes to Ethenyloxy Compounds

Photochemistry offers unique pathways for the synthesis and modification of ethenyloxy compounds, often proceeding under mild conditions with high spatial and temporal control.

One prominent photochemical method is the radical-mediated thiol-ene "click" reaction. nih.gov This reaction, which involves the addition of a thiol across a double bond (the "ene"), can be initiated by light, often using a photoinitiator. researchgate.netconicet.gov.ar The process is highly efficient, proceeds rapidly to high yields, is tolerant of various functional groups, and produces no side products, fitting the criteria of a "click" reaction. nih.gov For the synthesis of analogs of this compound, a thiol-containing molecule could be photochemically added to a divinyl ether or an appropriately functionalized vinyl ether precursor. Photoinitiation provides excellent control over the reaction, making it a powerful tool for materials synthesis and surface modification. nih.govresearchgate.net The photoinitiated thiol-ene coupling has been shown to proceed with higher efficiency and in shorter reaction times compared to its thermal counterpart. researchgate.net

Direct photolysis of aryl vinyl ethers can also lead to interesting transformations. Studies have shown that the photolysis of certain aryl vinyl ether systems can generate ylide intermediates. acs.org These reactive intermediates can then undergo intramolecular cycloaddition reactions with a pendant alkene, providing a method to construct complex cyclic architectures in a single step. acs.org The formation of these ylides can proceed through either the singlet or triplet excited state, depending on the specific structure of the aryl vinyl ether. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound and its derivatives, focusing on sustainability, efficiency, and safety. researchgate.netresearchgate.net

A key green approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and exhibit high selectivity, reducing the need for protecting groups and minimizing side products. nih.gov A novel and sustainable method for synthesizing vinyl ether esters utilizes the immobilized enzyme Candida antarctica lipase B (CalB). nih.gov This enzyme catalyzes the esterification of hydroxyl-functional vinyl ethers directly with carboxylic acids. nih.gov Conventionally, this transformation is challenging due to the acid-labile nature of the vinyl ether group, which is prone to addition reactions in the presence of acids. nih.gov The enzyme, however, kinetically favors the esterification so rapidly that it outcompetes the unwanted side reactions, allowing the direct use of carboxylic acids instead of less atom-economical derivatives like acid chlorides. nih.gov This process can be run in various organic solvents or even in bulk (solvent-free), and the enzyme can be easily removed by filtration and recycled. nih.gov

Other green chemistry strategies applicable to the synthesis of aryl vinyl ethers include:

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. researchgate.net

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids can drastically reduce the environmental impact of a synthetic process. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com Methods like alkyne difunctionalization are inherently atom-economical.

Catalysis : The use of catalytic reagents (including biocatalysts, organocatalysts, and metal catalysts) is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. mdpi.com

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, cost-effective, and environmentally friendly.

Table 3: Green Chemistry Approaches in Vinyl Ether Synthesis

Green Principle Technique/Methodology Advantages Example Application
Biocatalysis Enzymatic esterification with CalB Mild conditions, high selectivity, avoids protecting groups, recyclable catalyst nih.gov Synthesis of vinyl ether esters from hydroxyl vinyl ethers and carboxylic acids nih.gov
Alternative Energy Microwave-assisted synthesis Reduced reaction times, lower energy consumption, often higher yields researchgate.net Microwave-assisted Wittig olefination researchgate.net
Green Solvents Reactions in aqueous media or solvent-free Reduced toxicity and environmental pollution, easier workup nih.gov Enzyme catalysis in bulk (solvent-free) nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Ethenyloxy Phenyl Methanol

Transformations Involving the Ethenyloxy Moiety

The ethenyloxy group, an electron-rich alkene, is susceptible to a variety of chemical transformations, particularly those involving electrophilic attack on the carbon-carbon double bond.

The carbon-carbon double bond in the ethenyloxy group of [4-(ethenyloxy)phenyl]methanol is electron-rich due to the electron-donating nature of the adjacent oxygen atom. This makes it highly susceptible to electrophilic addition reactions. In a typical reaction, an electrophile attacks the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbocation intermediate, with the positive charge delocalized onto the oxygen atom. This intermediate is then attacked by a nucleophile to yield the final addition product.

For instance, the reaction of a vinyl ether with an electrophile such as hydrogen halide (HX) proceeds via protonation of the double bond to form a carbocation, which is then attacked by the halide ion. The regioselectivity of this addition follows Markovnikov's rule, with the electrophile adding to the less substituted carbon. The reactivity of vinyl ethers in these additions is influenced by the nature of the alkyl or aryl group attached to the oxygen. Electron-donating groups on the phenyl ring of this compound would be expected to enhance the nucleophilicity of the double bond and accelerate the rate of electrophilic addition.

A general representation of electrophilic addition to a vinyl ether is shown below:

ReactantReagentIntermediateProduct
E-Nu

In this generic example, E represents the electrophile and Nu represents the nucleophile.

The ethenyloxy group of this compound is sensitive to acidic conditions and can undergo hydrolysis to form an acetaldehyde (B116499) and 4-hydroxybenzyl alcohol. This reaction is essentially the reverse of acetal (B89532) formation and is catalyzed by acids. The mechanism involves the protonation of the β-carbon of the vinyl ether, which generates a resonance-stabilized carbocation. This cation is then attacked by water to form a hemiacetal, which is unstable and rapidly decomposes to an aldehyde and an alcohol.

The general mechanism for the acid-catalyzed hydrolysis of a vinyl ether is as follows:

Protonation of the double bond to form a carbocation.

Nucleophilic attack by water on the carbocation.

Deprotonation to form a hemiacetal.

Breakdown of the hemiacetal to an aldehyde and an alcohol.

Conversely, in the presence of an alcohol under anhydrous acidic conditions, the ethenyloxy group can participate in transetherification reactions to form new acetals. For example, reacting this compound with another alcohol in the presence of an acid catalyst would lead to the formation of a mixed acetal. The control of reaction conditions, particularly the presence or absence of water, is crucial in directing the outcome towards either hydrolysis or acetal formation.

Aryl vinyl ethers, such as the ethenyloxy moiety in this compound, are potential substrates for academie-sciences.fracademie-sciences.fr-sigmatropic rearrangements, most notably the Claisen rearrangement. researchgate.netrsc.org This concerted, pericyclic reaction typically requires thermal activation and proceeds through a cyclic six-membered transition state. researchgate.netrsc.org In the classic Claisen rearrangement of an allyl aryl ether, heating leads to the formation of an o-allylphenol. researchgate.net

For this compound, a true Claisen rearrangement would necessitate the presence of an allylic group, which is not present in the starting molecule. However, the underlying principles of sigmatropic rearrangements are relevant to understanding the potential thermal reactivity of this compound. If the benzylic alcohol were to be converted to an allyl ether, the resulting molecule would be a prime candidate for a Claisen rearrangement. The rearrangement would involve the concerted movement of six electrons, leading to the formation of a new carbon-carbon bond at the ortho position of the aromatic ring and the cleavage of a carbon-oxygen bond. The initial product would be a non-aromatic dienone, which would then tautomerize to the more stable aromatic phenol (B47542). researchgate.net

The general scheme for an aromatic Claisen rearrangement is depicted below:

Starting Material (Allyl Aryl Ether)Transition StateIntermediate (Dienone)Product (o-Allylphenol)

Reactivity of the Benzylic Alcohol Functionality

The benzylic alcohol group in this compound exhibits reactivity typical of primary alcohols, but with enhanced reactivity due to its position adjacent to the aromatic ring.

The benzylic alcohol functionality of this compound can be readily transformed into a variety of other functional groups, providing a versatile handle for molecular derivatization.

Oxidation: A common transformation is the oxidation of the primary alcohol. Depending on the choice of oxidizing agent and reaction conditions, the benzylic alcohol can be selectively oxidized to either the corresponding aldehyde (4-(ethenyloxy)benzaldehyde) or the carboxylic acid (4-(ethenyloxy)benzoic acid). A variety of reagents can be employed for this purpose, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC) for the aldehyde, and stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid for the carboxylic acid. nih.govnih.gov

Esterification and Etherification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or through other methods to yield benzylic ethers.

Halogenation: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using various halogenating agents, such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydrohalic acids. These reactions typically proceed via an SN1 or SN2 mechanism, with the benzylic position favoring carbocation formation and thus SN1 pathways.

A summary of common functional group interconversions for the benzylic alcohol is provided in the table below:

Reaction TypeReagent(s)Product Functional Group
OxidationPCC, MnO₂Aldehyde
OxidationKMnO₄, H₂CrO₄Carboxylic Acid
EsterificationRCOOH, Acid CatalystEster
EtherificationR'X, BaseEther
HalogenationSOCl₂, PBr₃Alkyl Halide

The dual functionality of this compound makes it an interesting substrate for tandem, domino, or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The interplay between the nucleophilic benzylic alcohol and the electrophilically activatable ethenyloxy group can be exploited to construct complex molecular architectures efficiently.

For example, a tandem reaction could be initiated by the electrophilic activation of the vinyl ether, which could then be trapped intramolecularly by the pendant alcohol to form a cyclic acetal. Alternatively, the alcohol could be derivatized to a nucleophile that participates in a cascade reaction initiated at the vinyl ether.

A relevant example of such a cascade is the reaction of α-aryl vinyl sulfonium (B1226848) salts with carbon nucleophiles. nih.govnih.gov This process involves a Michael addition followed by a academie-sciences.frnih.gov-sigmatropic rearrangement. nih.govnih.gov While not a direct reaction of this compound, it demonstrates the potential for the aryl vinyl ether moiety to participate in sequential reaction pathways. A hypothetical tandem reaction involving this compound could be envisioned where an initial reaction at the vinyl ether triggers a subsequent cyclization or rearrangement involving the benzylic hydroxyl group.

Polymerization Research of 4 Ethenyloxy Phenyl Methanol Monomers

Cationic Polymerization Studies

Cationic polymerization of vinyl ethers, such as [4-(Ethenyloxy)phenyl]methanol, is a key area of research for creating polymers with specific functionalities. These studies delve into the reaction mechanisms, the development of controlled polymerization methods, and the influence of external stimuli like light.

Mechanistic Elucidation of Initiation and Propagation

The initiation of cationic polymerization of vinyl ethers can be achieved through various initiating systems. For instance, the combination of a Lewis acid with a Brønsted acid can initiate polymerization. The process begins with the protonation of the monomer by the acid, forming a carbocationic intermediate. This reactive species then propagates by adding to subsequent monomer units.

In some systems, a degenerative chain transfer mechanism has been proposed. For example, in the polymerization of p-methoxystyrene initiated by triflic acid with methanol (B129727) as a chain transfer agent, the proposed mechanism involves the protonation of methanol, followed by initiation of the monomer by the oxonium ion. The propagation is controlled through a reversible chain transfer via an oxonium intermediate. rsc.org This type of mechanism allows for the continuous growth of polymer chains, which is a characteristic of living polymerizations. rsc.org

The propagation step involves the nucleophilic attack of the monomer on the growing carbocationic chain end. The stereochemistry of this addition can be influenced by the reaction conditions and the nature of the counterion associated with the propagating species.

Controlled/Living Polymerization Techniques

Controlled/living polymerization is a type of chain reaction that proceeds without termination or chain transfer steps, allowing for precise control over the polymer's molecular weight and a narrow molecular weight distribution. taylorandfrancis.com This is often achieved through a reversible deactivation of the propagating chain ends.

The choice of initiator and co-initiator is crucial for achieving controlled polymerization. For vinyl ethers, initiator systems often consist of a proton source (initiator) and a Lewis acid (activator). For example, the combination of an alcohol and a Lewis acid can initiate the living cationic polymerization of vinyl ethers.

In a related context, studies on the polymerization of p-methoxystyrene, a monomer with structural similarities, have demonstrated the use of photocatalytic systems. One such system employs tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (B81430) as a photocatalyst and a phosphate (B84403) as a chain transfer agent. nih.gov This highlights the diverse range of initiator systems being explored for monomers susceptible to cationic polymerization.

Table 1: Initiator Systems for Controlled Cationic Polymerization

MonomerInitiator SystemCharacteristics
p-MethoxystyreneTriflic Acid / MethanolControlled polymerization via a degenerative chain transfer mechanism. rsc.org
p-MethoxystyreneTris(2,4-dimethoxyphenyl)methylium tetrafluoroborate / PhosphateVisible light-controlled living cationic polymerization. nih.gov
Isobutyl vinyl etherHalides of diphenyliodonium (B167342) and zinc saltsPhoto-induced living cationic polymerization. unica.it

This table is based on data from studies on analogous vinyl ether and styrene (B11656) monomers.

The solvent and any coordinating ligands present can significantly impact the stability of the propagating carbocation and, consequently, the degree of control over the polymerization. Non-polar solvents are generally preferred for cationic polymerization to minimize side reactions.

The nature of the counterion, which can be considered a type of ligand for the propagating cation, is also critical. A less nucleophilic counterion leads to a more "free" and reactive carbocation, which can result in faster polymerization but may also lead to more side reactions. Conversely, a more coordinating counterion can stabilize the carbocation, leading to better control and living characteristics.

Stereoselective polymerization aims to control the tacticity (the stereochemical arrangement of adjacent chiral centers) of the resulting polymer. For vinyl ethers, this can be achieved by using chiral catalysts or counterions that influence the facial selectivity of monomer addition to the growing chain end. nsf.gov

One approach involves using a chiral counterion to mediate the addition of the monomer to the ionic chain end. nsf.gov For instance, the use of chiral BINOL-based phosphoric acids in conjunction with a Lewis acid like TiCl4 has been shown to induce isotacticity in the polymerization of isobutyl vinyl ether. nsf.gov The stereocontrol is influenced by the structure of the phosphoric acid and the stoichiometry relative to the Lewis acid. nsf.gov

Table 2: Stereoselective Cationic Polymerization of Isobutyl Vinyl Ether

Catalyst SystemIsotacticity (% m)Reference
Chiral Phosphoric Acid (3a) / TiCl482 nsf.gov
HCl / TiCl4 (Control)73 nsf.gov

This data illustrates the influence of a chiral counterion on the stereoselectivity of vinyl ether polymerization.

Photoinitiated and Photocatalyzed Cationic Polymerization

Photoinitiated cationic polymerization offers spatial and temporal control over the polymerization process. researchgate.net This technique utilizes photoinitiators that generate cationic species upon exposure to light, typically UV or visible light.

Onium salts, such as iodonium (B1229267) and sulfonium (B1226848) salts, are common photoinitiators for cationic polymerization. Upon irradiation, they undergo photolysis to generate a Brønsted acid, which then initiates the polymerization of the monomer. The efficiency of photoinitiation can be enhanced by the use of photosensitizers, which absorb light at a specific wavelength and then transfer energy to the onium salt.

Recent research has focused on developing photoinitiating systems that are active under visible light. For example, a system using tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate as a photocatalyst has been used for the visible light-controlled living cationic polymerization of 4-methoxystyrene. nih.gov Such systems are advantageous as they use less energetic and potentially less damaging light sources.

Radical Polymerization Studies

Radical polymerization of vinyl ethers has historically been challenging due to the high reactivity of the propagating radical, which can lead to side reactions like chain transfer. However, the presence of a hydroxyl group, as in this compound, can significantly influence the polymerization process.

The direct free-radical polymerization of vinyl ethers is often difficult. The resulting radical species are unstable and prone to chain transfer and termination over propagation. However, for hydroxy-functional vinyl ethers, polymerization can be facilitated. The hydroxyl group is thought to reduce the reactivity of the growing radical through hydrogen bonding with the oxygen atom of the vinyl ether, which in turn suppresses undesirable side reactions like β-scission. researchgate.net

The polymerization of vinyl monomers can also be achieved in a solvent-free manner through the application of mechanical force, a process known as mechanochemical polymerization. nih.gov This technique offers a sustainable alternative to traditional solvent-based methods.

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. This method has been successfully applied to a wide range of monomers, including styrenic compounds with functional groups. For example, the RAFT polymerization of 4-vinylbenzaldehyde (B157712), a monomer with a structure analogous to this compound, has been demonstrated to produce well-defined polymers. nih.gov

In a typical RAFT polymerization of a functionalized styrenic monomer like 4-vinylbenzaldehyde, a chain transfer agent (CTA) such as S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) and an initiator like 2,2′-azobis(isobutyronitrile) (AIBN) are used. nih.gov The living character of this process is confirmed by a linear relationship between the number-average molecular weight (Mn) and monomer conversion. nih.gov

The successful RAFT polymerization of other functional vinyl ethers and styrenic monomers strongly suggests that this technique would be applicable to this compound, allowing for the synthesis of well-defined homopolymers. The resulting polymers would possess a terminal thiocarbonylthio group, enabling further chain extension or modification.

Below is a representative data table for the RAFT polymerization of 4-vinylbenzaldehyde (VBA), which serves as an analogue for the expected behavior of this compound.

Entry[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)Mn ( g/mol )PDI
1100:1:0.27.5455,2001.15
2100:1:0.212.5637,1001.16
3100:1:0.222.5768,8001.17
4200:1:0.215.05813,5001.14

Data based on the RAFT polymerization of 4-vinylbenzaldehyde (VBA) as reported in related studies. nih.gov

Mechano-chemical methods provide a solvent-free route for polymer synthesis, relying on mechanical energy to induce polymerization. mdpi.comresearchgate.net This approach has been successfully used for the polymerization of various vinyl monomers. mdpi.com The process, often carried out in a ball mill, can lead to the formation of polymers without the need for traditional initiators. mdpi.com While specific studies on the mechano-chemically induced polymerization of this compound have not been reported, the general applicability of this technique to vinyl monomers suggests its potential as a green synthetic route. mdpi.comresearchgate.netmdpi.com Research on the solid-state Gilch polymerization of precursors to poly(phenylene vinylene)s demonstrates the rapid nature of mechanochemical polymerization, achieving high molecular weights in short reaction times. nih.gov

Copolymerization Strategies

Copolymerization of this compound with other monomers offers a pathway to a diverse range of functional materials with tunable properties.

Vinyl ethers, being electron-rich monomers, are known to undergo alternating copolymerization with electron-poor monomers. A classic example is the copolymerization of vinyl ethers with maleic anhydride (B1165640). This type of copolymerization is characterized by a strong tendency for the monomers to add to the growing polymer chain in a regular 1:1 alternating sequence. The resulting copolymers of maleic anhydride and ethyl vinyl ether, for instance, exhibit a strictly alternating structure.

It is highly probable that this compound would exhibit similar behavior when copolymerized with electron-deficient comonomers like maleic anhydride or N-substituted maleimides. The mechanism involves the formation of a charge-transfer complex between the electron-donor (vinyl ether) and the electron-acceptor monomer, which then polymerizes. This strategy would yield copolymers with a precise alternating structure, incorporating the functionality of both monomers in a regular pattern along the polymer backbone.

The synthesis of block copolymers relies on living or controlled polymerization techniques that allow for the sequential addition of different monomers. RAFT polymerization is particularly well-suited for this purpose. A well-defined homopolymer of this compound, synthesized via RAFT, would act as a macro-chain transfer agent (macro-CTA) for the polymerization of a second monomer. nih.gov

For example, a polythis compound macro-CTA could be used to initiate the polymerization of a styrenic, acrylic, or other vinyl monomer to generate a diblock copolymer. This sequential addition process can be extended to create triblock or multiblock copolymers with complex architectures. The synthesis of a block copolymer from a poly(4-vinylbenzaldehyde) macro-CTA with styrene has been successfully demonstrated, resulting in a block copolymer with a relatively low polydispersity index (PDI = 1.20). nih.gov This serves as a strong precedent for the potential of this compound in the synthesis of novel block copolymers.

The table below illustrates a typical example of chain extension from a macro-CTA to form a block copolymer, using poly(4-vinylbenzaldehyde) (PVBA) as an analogue for polythis compound.

Macro-CTASecond MonomerMn (Macro-CTA) ( g/mol )Mn (Block Copolymer) ( g/mol )PDI (Block Copolymer)
PVBAStyrene8,80018,2001.20

Data based on the synthesis of a PVBA-b-PSt block copolymer. nih.gov

Post-Polymerization Modifications and Functionalization

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. This approach allows for the introduction of a wide array of chemical functionalities onto a pre-existing polymer backbone, enabling the tailoring of material properties for specific applications. For polymers derived from this compound, more commonly known as poly(4-hydroxystyrene) or poly(4-vinylphenol), the pendant phenolic hydroxyl group serves as a versatile reactive handle for a variety of chemical transformations.

The primary method for preparing the poly(4-hydroxystyrene) backbone often involves the polymerization of a protected monomer, such as 4-acetoxystyrene, followed by the removal of the protecting group to reveal the reactive hydroxyl functionality. Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization are employed to synthesize well-defined poly(4-acetoxystyrene) with controlled molecular weight and narrow polydispersity. Subsequent hydrolysis under mild basic conditions yields poly(4-hydroxystyrene), ready for further functionalization researchgate.net.

The most common modifications of poly(4-hydroxystyrene) involve the esterification and etherification of the pendant hydroxyl groups. These reactions are well-established in organic chemistry and can be readily adapted to polymer chemistry.

Esterification: The hydroxyl groups of poly(4-hydroxystyrene) can be esterified using various acylating agents, such as acid anhydrides and acid chlorides, typically in the presence of a base catalyst. For instance, the reaction of poly(4-hydroxystyrene) with acetic anhydride in the presence of a base like pyridine (B92270) quantitatively converts the hydroxyl groups to acetate (B1210297) esters. The extent of this reaction can be controlled to achieve partial or full functionalization, allowing for fine-tuning of the polymer's properties, such as its solubility and thermal characteristics.

Etherification: The Williamson ether synthesis is a widely used method for converting the hydroxyl groups of poly(4-hydroxystyrene) into ether linkages. This reaction involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride, to form a phenoxide intermediate, which then undergoes a nucleophilic substitution reaction with an alkyl halide masterorganicchemistry.comrichmond.eduorganic-synthesis.comedubirdie.com. This method allows for the introduction of a diverse range of functional groups, depending on the structure of the alkyl halide used. For example, amphiphilic derivatives of poly(4-hydroxystyrene) have been synthesized through post-polymerization etherification reactions rsc.orgrsc.org.

A study detailed the Williamson etherification of poly(4-hydroxystyrene) with 4-bromobenzyl bromide. The reaction was carried out in tetrahydrofuran (B95107) (THF) using sodium hydride as the base. The successful conversion was confirmed by the disappearance of the hydroxyl peak in the NMR spectrum and the appearance of new signals corresponding to the introduced bromobenzyl group rsc.org.

Reagent 1Reagent 2BaseSolventTemperatureTime (h)Degree of Functionalization (%)Reference
Poly(4-hydroxystyrene)4-Bromobenzyl bromideSodium HydrideTHFRoom Temp24Quantitative rsc.org
Poly(4-hydroxystyrene)Alkyl HalideSodium HydrideDMF / THF0 °C to Room Temp4-12High richmond.edu
Phenol (B47542) DerivativeAlkyl HalideK2CO3 / Cs2CO3AcetonitrileRoom Temp2-6High organic-synthesis.com

The pendant hydroxyl groups on poly(4-hydroxystyrene) can also serve as initiation sites for the polymerization of other monomers, leading to the formation of graft copolymers. This "grafting from" approach is a powerful method for creating complex macromolecular architectures with tailored properties.

One common strategy involves using the hydroxyl groups to initiate the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. This is typically catalyzed by a metal alkoxide, which can be formed in situ by the reaction of the hydroxyl group with an appropriate catalyst, such as stannous octoate mdpi.com. The resulting graft copolymers consist of a poly(4-hydroxystyrene) backbone with poly(ε-caprolactone) side chains. The properties of these materials, such as their thermal behavior and morphology, can be tuned by controlling the length and density of the grafted chains mdpi.comnih.govbohrium.comdocumentsdelivered.commdpi.com.

Backbone PolymerMonomerCatalystSolventTemperature (°C)Resulting Graft CopolymerReference
Hydroxylated Poly(β-myrcene-co-α-methyl styrene)ε-CaprolactoneStannous OctoateToluene110P(My-co-AMS)-g-PCL mdpi.com
Poly(4-hydroxystyrene)ε-CaprolactoneStannous OctoateToluene110-130Poly(4-hydroxystyrene)-g-poly(ε-caprolactone) nih.govmdpi.com

Beyond esterification, etherification, and grafting, the hydroxyl group of poly(4-hydroxystyrene) can participate in a range of other chemical transformations, further expanding the library of accessible functional polymers.

Mitsunobu Reaction: The Mitsunobu reaction provides a versatile method for converting alcohols to a variety of other functional groups with inversion of stereochemistry wikipedia.orgtcichemicals.comorganic-chemistry.org. In the context of poly(4-hydroxystyrene), this reaction can be used to introduce functionalities that are not easily accessible through other methods. The reaction typically involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgorganic-synthesis.comresearchgate.net. The hydroxyl group is activated by these reagents, allowing it to be displaced by a wide range of nucleophiles, including carboxylic acids, phenols, imides, and thiols tcichemicals.comorganic-chemistry.orgresearchgate.net.

AlcoholNucleophileReagentsSolventTemperatureProductReference
Primary or Secondary AlcoholCarboxylic AcidTriphenylphosphine, DEAD/DIADTHF / Diethyl Ether0 °C to Room TempEster wikipedia.org
Primary or Secondary AlcoholPhthalimideTriphenylphosphine, DEAD/DIADTHFRoom TempN-Alkylated Phthalimide organic-chemistry.org
Primary or Secondary AlcoholPhenolTriphenylphosphine, DEAD/DIADTHFRoom TempEther organic-synthesis.com

These post-polymerization modification strategies highlight the versatility of poly(4-hydroxystyrene) as a scaffold for the creation of a diverse range of functional polymeric materials. The ability to precisely control the chemical nature of the pendant groups allows for the rational design of polymers with tailored properties for advanced applications.

Role As a Precursor and Building Block in Advanced Organic and Polymer Research

Design and Synthesis of Novel Functional Monomers

The benzyl (B1604629) alcohol group of [4-(ethenyloxy)phenyl]methanol serves as a convenient handle for the synthesis of a variety of functional vinyl ether monomers. Through straightforward chemical reactions such as esterification and etherification, a diverse library of monomers with tailored properties can be created. ippi.ac.ir This approach allows for the introduction of functionalities that can impart specific characteristics to the resulting polymers, such as thermosensitivity, biocompatibility, or specific recognition capabilities.

For instance, the reaction of this compound with various acid chlorides or anhydrides can yield a series of ester-containing vinyl ether monomers. ippi.ac.ir Similarly, etherification reactions can introduce a range of alkyl or aryl groups. The ability to create a library of monomers from a single, readily available precursor is a significant advantage in the development of new polymeric materials. academie-sciences.fr

Table 1: Examples of Functional Monomers Synthesized from this compound

ReactantResulting Monomer Functional GroupPotential Polymer Property
Acryloyl chlorideAcrylateCrosslinkable, photo-curable
Maleic anhydride (B1165640)Carboxylic acidpH-responsive, hydrophilic
Chloroacetyl chlorideChloroacetateReactive site for further modification
α-Bromoisobutyryl bromideBromo-isobutyrateInitiator for Atom Transfer Radical Polymerization (ATRP)

This table is illustrative and based on common functionalization reactions of alcohols.

The synthesis of these novel monomers is often followed by living cationic polymerization, which provides excellent control over the polymer architecture. researchgate.net This control is crucial for creating well-defined polymers with predictable properties.

Precursor for Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal candidate for the construction of complex, non-linear polymer architectures such as star-shaped polymers and dendrimers. These structures exhibit unique properties compared to their linear counterparts, including lower solution viscosity and a higher density of functional groups at the periphery.

In the synthesis of star-shaped polymers, a multifunctional initiator can be used to simultaneously initiate the polymerization of several polymer "arms." Alternatively, living polymer chains can be linked together using a multifunctional coupling agent. nih.gov While specific examples using this compound as the core of a star polymer are not extensively documented in dedicated studies, the principles of living cationic polymerization of vinyl ethers strongly support its suitability for this application. nih.govresearchgate.net For example, a core molecule with multiple initiating sites could be reacted with this compound to grow a star polymer with a poly(this compound) core.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like structure. cmu.edu Their synthesis can be achieved through either a divergent or convergent approach. In a convergent synthesis, dendritic wedges (dendrons) are first synthesized and then attached to a central core molecule. researchgate.net Unsymmetrically branched dendrons based on 2,3-dihydroxybenzyl alcohol have been synthesized, demonstrating the feasibility of creating complex dendritic structures from benzyl alcohol derivatives. cmu.edu Given its structure, this compound could potentially be modified to act as a focal point for the growth of such dendrons, or as a building block within the dendritic structure itself.

Table 2: Potential Complex Architectures Derived from this compound

ArchitectureSynthetic StrategyPotential Role of this compound
Star-Shaped Polymer "Core-first" or "Arm-first" approachCore molecule (after modification) or as the monomer for the arms
Dendrimer Convergent or Divergent synthesisFocal point for dendron synthesis or as a branching unit
Block Copolymer Sequential monomer additionForms one of the polymer blocks

This table outlines potential applications based on established polymer synthesis methodologies.

Development of Bio-Inspired Materials and Sustainable Polymers from Vinyl Ether Derivatives

The development of polymers from renewable resources and the creation of materials with properties that mimic biological systems are rapidly growing areas of research. Vinyl ether derivatives, including those synthesized from this compound, are promising candidates for these applications due to their potential for biocompatibility and the ability to introduce bio-inspired functionalities. mdpi.com

Polymers based on poly(vinyl alcohol) (PVA), which can be considered a structural analog to the hydrolyzed form of poly(this compound), have been extensively studied for biomedical applications due to their biocompatibility and water solubility. researchgate.netnih.govuniroma2.ituni-halle.denih.govuwo.ca By analogy, polymers derived from this compound could be designed to exhibit similar properties. The benzyl alcohol group can be used to attach bioactive molecules, such as peptides or drugs, creating functional materials for targeted drug delivery or tissue engineering. nih.gov

Furthermore, the synthesis of polymers from bio-based feedstocks is a key aspect of sustainable chemistry. While this compound itself is typically derived from petrochemical sources, the principles of vinyl ether polymerization are being applied to monomers derived from natural products. For example, 4-vinylguaiacol, a derivative of the naturally occurring ferulic acid, has been used to synthesize bio-based polymers. rsc.org This demonstrates the potential for developing more sustainable vinyl ether-based polymers, a field where functionalized monomers derived from precursors like this compound could play a role in creating advanced, eco-friendly materials.

The versatility of this compound as a precursor allows for the creation of a wide range of polymers with tunable properties. This adaptability makes it a valuable tool in the ongoing effort to develop advanced materials for a variety of applications, from complex electronics to innovative biomedical devices and sustainable technologies.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For [4-(ethenyloxy)phenyl]methanol, such studies would reveal the interplay between the vinyl ether group, the phenyl ring, and the methanol (B129727) moiety.

Electronic Structure: The electronic structure of this compound is characterized by the delocalization of electrons across the π-system of the phenyl ring and the vinyl group. The oxygen atom of the ether linkage possesses lone pairs of electrons that can participate in resonance with both the vinyl group and the aromatic ring, influencing the electron density distribution. DFT calculations can quantify this electron distribution through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In a study of the phenyl vinyl ether–methanol complex, it was found that phenyl vinyl ether has three potential binding sites for interaction with other molecules: the ether oxygen, the phenyl ring, and the vinyl moiety. beilstein-journals.org This suggests that this compound would also present multiple sites for non-covalent interactions, which are crucial in molecular recognition and self-assembly processes. The presence of the hydroxymethyl group in this compound would introduce an additional site for hydrogen bonding, further influencing its intermolecular interactions and, consequently, its physical and chemical properties.

Reactivity: The reactivity of this compound is largely dictated by the vinyl ether group. The electron-rich nature of the carbon-carbon double bond makes it susceptible to electrophilic attack, a characteristic feature of vinyl ethers that drives their participation in reactions like cationic polymerization. nih.gov DFT calculations can be used to generate electron density maps and electrostatic potential maps, which visually represent the electron-rich and electron-poor regions of the molecule. These maps would likely show a high electron density around the vinyl group's β-carbon, making it a prime target for electrophiles.

Furthermore, quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of monomers in copolymerization reactions. scielo.br These descriptors can provide a more quantitative understanding of a monomer's tendency to react with itself or with a comonomer.

Table 1: Calculated Electronic Properties of Phenyl Vinyl Ether (as a model for this compound)

PropertyValueMethodReference
Ionization Energy8.5 eVPhotoelectron Spectroscopy beilstein-journals.org
Dipole Moment1.2 DMicrowave Spectroscopy beilstein-journals.org
HOMO-LUMO Gap~5-6 eVDFT (B3LYP/6-31G*)Theoretical Estimation

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling techniques allow for the exploration of potential reaction pathways and the characterization of transition states, providing valuable information on reaction kinetics and mechanisms. For this compound, modeling could be applied to understand its behavior in various chemical transformations.

Beyond polymerization, molecular modeling can also be used to investigate other reactions involving the vinyl ether or the hydroxymethyl group. For example, the Mizoroki–Heck arylation of vinyl ethers has been shown to have complex reaction pathways leading to different regioisomeric products. rsc.org Computational modeling could help to elucidate the factors that control the selectivity of such reactions for this compound.

Table 2: Hypothetical Activation Energies for Key Steps in Cationic Polymerization of a Substituted Phenyl Vinyl Ether

Reaction StepIntermediate/Transition StateCalculated Activation Energy (kcal/mol)Computational Method
InitiationProtonation of vinyl group10-15DFT (B3LYP/6-311+G)
PropagationAddition of monomer to carbocation5-10DFT (B3LYP/6-311+G)
Chain TransferProton transfer to monomer15-20DFT (B3LYP/6-311+G**)

Note: The values in this table are hypothetical and serve as an illustration of the data that could be obtained from molecular modeling studies.

Prediction of Monomer Reactivity Ratios and Polymerization Behavior

In copolymerization, where two or more different monomers are polymerized together, the monomer reactivity ratios (r1 and r2) are critical parameters that determine the composition and sequence distribution of the resulting copolymer. The prediction of these ratios is a key area where computational chemistry can provide significant contributions.

For the copolymerization of this compound (M1) with another monomer (M2), the reactivity ratios are defined as r1 = k11/k12 and r2 = k22/k21, where kij is the rate constant for the addition of monomer j to a growing polymer chain ending in monomer i. Various computational approaches have been developed to predict these ratios.

One approach involves the use of quantum chemical descriptors, derived from calculations on the monomers and the transition states of the propagation reactions, to correlate with experimentally determined reactivity ratios. scielo.br The Q-e scheme is a well-known empirical method for estimating reactivity ratios, and computational methods can be used to calculate the Q (resonance) and e (polarity) parameters for new monomers like this compound.

More advanced methods utilize machine learning and artificial neural networks trained on large datasets of known reactivity ratios to predict these values based on the chemical structures of the monomers. rsc.org Such models can offer high accuracy and are valuable tools for designing copolymers with desired properties.

The polymerization behavior of this compound is expected to be dominated by the reactivity of the vinyl ether group. Vinyl ethers typically undergo cationic polymerization readily but are less reactive in radical polymerization. ubc.ca The presence of the hydroxymethyl group could potentially interfere with cationic polymerization by acting as a chain transfer agent or by complexing with the catalyst. Computational studies could model these potential side reactions to assess their likelihood and impact on the polymerization process.

A study on the radical RAFT copolymerization of N–vinylpyrrolidone and 2–chloroethyl vinyl ether demonstrated the determination of monomer reactivity ratios, highlighting the importance of understanding the copolymerization behavior of vinyl ethers. nih.gov

Table 3: Predicted Reactivity Parameters for Vinyl Ether Monomers

MonomerQ-valuee-valuePolymerization TendencyReference/Method
Methyl Vinyl Ether0.025-1.17CationicEmpirical Data
Ethyl Vinyl Ether0.033-1.17CationicEmpirical Data
Phenyl Vinyl Ether0.26-1.03CationicEmpirical Data
This compound0.28 (Est.)-1.1 (Est.)Primarily CationicQ-e Scheme Estimation

Note: The values for this compound are estimated based on the structure and known values for similar monomers.

Advanced Analytical Methodologies for Research and Process Monitoring

In-Situ Spectroscopic Monitoring of Reaction Kinetics

In-situ spectroscopy allows for the real-time observation of chemical reactions without the need for sampling, providing immediate data on species concentration and reaction progress. This is particularly valuable for understanding the rapid and complex kinetics often encountered in polymerization.

Real-time Infrared (RTIR) spectroscopy is a powerful technique for monitoring the kinetics of polymerization reactions by tracking the disappearance of characteristic monomer vibrational bands. For [4-(Ethenyloxy)phenyl]methanol, the focus is typically on the vinyl group (-O-CH=CH₂). The consumption of the monomer can be followed by monitoring the decrease in absorbance of infrared bands specific to this group, such as the =C-H stretching or C=C stretching vibrations. By plotting the normalized absorbance of a key vibrational band against time, a kinetic profile of the polymerization can be generated, enabling the determination of reaction rates and the investigation of the effects of initiators, catalysts, or reaction conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for monitoring reaction progress and identifying the structure of reactants, intermediates, and products in the reaction mixture. asahilab.co.jpmagritek.com For reactions involving this compound, ¹H NMR is particularly useful.

The progress of its polymerization can be quantitatively monitored by observing the disappearance of the distinct signals corresponding to the vinyl protons (typically in the range of 4.0-6.5 ppm) and the simultaneous appearance of new signals corresponding to the polymer backbone. rsc.org The integration of these respective peaks over time provides a direct measure of monomer conversion. asahilab.co.jp Furthermore, NMR is essential for elucidating the structure of any intermediates that may form and for confirming the structure of the final polymer product. ¹³C NMR can provide complementary information about the carbon skeleton of the polymer. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Monitoring Polymerization of this compound

ProtonsMonomer Chemical Shift (δ, ppm)Polymer Chemical Shift (δ, ppm)Change Monitored
Vinyl Protons (-O-CH=CH₂)~4.0-4.2 (dd) and ~6.4-6.6 (dd)DisappearanceMonomer Consumption
Polymer Backbone (-O-CH-CH₂-)~3.5-4.0 (broad) and ~1.5-2.0 (broad)AppearancePolymer Formation
Methylene Protons (-CH₂OH)~4.6 (s)~4.5 (broad)Minimal change, but broadening
Aromatic Protons~6.9-7.3 (m)~6.8-7.2 (broad)Minimal change, but broadening

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Chromatographic Techniques for Conversion Assessment in Synthetic Research

Chromatographic methods, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), are standard offline techniques for determining monomer conversion. An aliquot is taken from the reaction mixture at specific time points, and the reaction is quenched. The sample is then analyzed to separate the unreacted this compound from the product. By using an internal standard and creating a calibration curve, the precise concentration of the remaining monomer can be determined. The conversion is then calculated based on the initial monomer concentration. This method provides highly accurate and reproducible data on reaction progress.

Table 2: Hypothetical HPLC Data for Conversion Assessment

Time (min)Monomer Peak AreaInternal Standard Peak AreaCalculated Monomer Conc. (M)Conversion (%)
015230105501.000
1011425105600.7525
208380105450.5545
305485105550.3664
601220105500.0892

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution Analysis in Controlled Polymerization Studies

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for analyzing the molar mass and molar mass distribution of polymers. paint.orgspecificpolymers.com SEC separates polymer molecules based on their hydrodynamic volume in solution; larger molecules elute faster than smaller ones. paint.orgpaint.org This analysis is critical in controlled polymerization studies, where a key goal is to produce polymers with a predictable average molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).

For polymers synthesized from this compound, SEC is used to determine the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and the PDI (Mₙ/Mₙ). specificpolymers.com In a living or controlled polymerization, Mₙ should increase linearly with monomer conversion, while the PDI should remain low (typically < 1.5), indicating that all polymer chains grow at a similar rate.

Table 3: Typical SEC Results for a Controlled Polymerization of this compound

Sample Time (min)Monomer Conversion (%)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
15223,3003,7001.12
30456,7507,4251.10
608813,20014,2501.08
909914,85015,8901.07

Mass Spectrometry for Mechanistic Elucidation and End-Group Analysis in Polymer Chemistry

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is a powerful tool for detailed structural analysis of polymers. It provides information on the absolute molecular weight of individual polymer chains, which is invaluable for elucidating polymerization mechanisms and confirming the chemical structure of the chain ends (end-groups).

In the context of this compound polymerization, mass spectrometry can verify the identity of the initiating and terminating groups on the polymer chain. The mass of a detected polymer chain will equal the mass of the initiator fragment plus the mass of the monomer repeating units plus the mass of the terminating fragment. By precisely measuring the mass of the oligomers, researchers can confirm whether the proposed initiation and termination pathways are correct. This level of detail is crucial for optimizing reaction conditions and designing polymers with specific end-group functionalities.

Emerging Research Frontiers and Future Directions

Challenges in Synthesis and Polymerization Control for Multifunctional Vinyl Ethers

The synthesis and polymerization of multifunctional vinyl ethers, including [4-(Ethenyloxy)phenyl]methanol, present considerable challenges that researchers are actively working to address. A primary difficulty in the synthesis of vinyl ethers is their inherent acid lability. nih.gov Traditional methods involving carboxylic acids can lead to unwanted side reactions like hydrolysis or premature polymerization of the vinyl ether group. nih.gov To circumvent this, syntheses often require the use of carboxylic acid derivatives, such as acid chlorides, which in turn necessitates multiple reaction steps and complex purification processes to remove byproducts and unreacted reagents. nih.gov

Controlling the cationic polymerization of vinyl ethers is another significant hurdle. acs.orgnih.gov The high reactivity of the propagating cationic species makes the process susceptible to chain transfer and termination events, which can limit the achievable molecular weight and broaden the molecular weight distribution of the resulting polymer. nih.govnih.gov Achieving a high degree of stereocontrol during polymerization is also exceptionally difficult, yet critical, as the tacticity of the polymer has a profound effect on its physical and mechanical properties. nih.govmorressier.comrsc.org While some success has been achieved using specific Lewis acid catalysts at very low temperatures, these methods are not universally applicable to all vinyl ether monomers and often require stringent, anhydrous conditions. nih.govnsf.gov Furthermore, the presence of functional groups, like the hydroxyl group in this compound, can complicate polymerization by interacting with the catalyst or the propagating chain end.

Exploration of Novel Catalytic Systems for this compound Chemistry

To overcome the challenges of polymerization control, significant research is dedicated to the discovery and development of novel catalytic systems. These new catalysts aim to provide better control over molecular weight, dispersity, and stereochemistry under milder reaction conditions.

Recent advancements include:

Palladium Complexes: Air-stable palladium catalysts, generated in situ from precursors like palladium (II) acetate (B1210297) with bidentate ligands such as 1,10-phenanthroline, have proven effective for transetherification reactions to synthesize functional vinyl ethers. academie-sciences.fracademie-sciences.fr This method allows for single-step synthesis with good yields. academie-sciences.fr

Chiral Counterions: A novel approach involves designing chiral counterions that influence the stereochemical environment during cationic polymerization. morressier.comnsf.gov This catalyst-controlled method can override the conventional chain-end bias, leading to highly isotactic poly(vinyl ether)s. morressier.comnsf.gov

Brønsted Acids: Single-component Brønsted acid catalysts, such as imidodiphosphorimidates, have been developed for the stereoselective polymerization of vinyl ethers. unc.edu These catalysts are strong enough to initiate polymerization while their chiral conjugate base guides the stereochemistry of monomer addition, expanding the range of compatible monomers. unc.edu

Hydrogen Bond Donor-Organic Acid Pairs: A highly effective system pairing a hydrogen bond donor (HBD) like thiophosphoramide with a strong organic acid has been shown to facilitate controlled cationic polymerization under ambient conditions. nih.gov This approach can produce high molecular weight poly(vinyl ether)s without the need for extensive reagent purification. nih.gov

Enzyme Catalysis: The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B, offers a sustainable and benign pathway for synthesizing vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers. nih.govresearchgate.net This enzymatic approach avoids the harsh conditions and side reactions associated with conventional acid catalysis. nih.gov

Table 1: Overview of Novel Catalytic Systems for Vinyl Ether Chemistry
Catalyst SystemReaction TypeKey AdvantagesReference
Palladium Complexes (e.g., Pd(OAc)₂ with 1,10-phenanthroline)Transetherification (Synthesis)Air-stable, single-step synthesis, good yields. academie-sciences.fracademie-sciences.fr
Chiral CounterionsCationic PolymerizationHigh stereocontrol (isotacticity), general for various vinyl ethers. morressier.comnsf.gov
Brønsted Acids (e.g., Imidodiphosphorimidates)Stereoselective Cationic PolymerizationExpanded substrate scope, potential for catalyst recycling. unc.edu
Hydrogen Bond Donor-Organic Acid PairsControlled Cationic PolymerizationWorks under ambient conditions, produces high molecular weight polymers. nih.gov
Immobilized Enzymes (e.g., Candida antarctica lipase B)Esterification (Synthesis)Sustainable, benign conditions, avoids side reactions. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a significant frontier for the production of polymers from monomers like this compound. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater reproducibility. acs.orgtue.nl

For polymerization reactions, particularly highly exothermic cationic polymerizations, the high surface-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing thermal runaway and leading to better-defined polymers. acs.org Researchers have successfully employed tubular reactor strategies for the continuous flow cationic polymerization of vinyl ethers, achieving high stereoselectivity and producing materials with superior properties compared to those made in batch processes. rsc.orgrsc.org This approach enables technical advantages that are crucial for potential industrial applications. rsc.orgrsc.org

Furthermore, flow systems can be integrated with automated purification and analysis, creating streamlined processes for the multi-step synthesis of complex molecules and polymers. nih.govcolab.wsthieme-connect.de By telescoping multiple reaction steps, these integrated systems can significantly reduce production time and waste compared to conventional batch protocols. colab.ws The development of automated flow synthesis platforms for this compound and its derivatives could accelerate the discovery of new materials by enabling high-throughput screening of reaction conditions and monomer combinations.

Table 2: Advantages of Flow Chemistry in Vinyl Ether Polymerization
ParameterAdvantage in Flow SystemsReference
SafetyImproved heat dissipation minimizes risk of thermal runaway. acs.org
ControlPrecise control over temperature, pressure, and residence time. rsc.orgrsc.org
ReproducibilityConsistent reaction conditions lead to higher batch-to-batch consistency. acs.org
StereoselectivityCan achieve higher tacticity compared to batch processes. rsc.org
EfficiencyIntegration of multiple steps reduces overall synthesis time. colab.ws

Advanced Applications in Stimuli-Responsive Polymer Design and Advanced Materials Research

The unique chemical structure of this compound, featuring a reactive vinyl ether group and a modifiable hydroxyl group, makes it an excellent building block for advanced, functional materials. A particularly promising area is the development of stimuli-responsive polymers, also known as "smart" materials, which undergo significant changes in their properties in response to external cues. rsc.orgrsc.org

These stimuli can be internal (e.g., pH, redox potential, enzymes) or external (e.g., temperature, light, magnetic fields). acs.orgnih.gov The vinyl ether linkage in polymers derived from this compound is acid-labile, meaning it can be cleaved under acidic conditions. acs.org This property can be harnessed to create pH-responsive drug delivery systems that release their payload in the acidic microenvironment of a tumor or within specific cellular compartments. nih.gov

The hydroxyl group offers a versatile handle for post-polymerization modification, allowing for the attachment of various functional molecules. This enables the tailoring of polymer properties for specific applications. For example, by grafting hydrophilic polymer chains like poly(ethylene glycol) (PEG), amphiphilic copolymers can be created that self-assemble into nanoparticles for drug delivery. lvts.fr The ability to precisely design and synthesize functional poly(vinyl ether)s opens up possibilities for their use in a wide range of advanced applications, including:

Biomedical Sensors: Materials that change color or fluorescence in response to specific biological molecules. rsc.org

Tissue Engineering: Biocompatible and biodegradable scaffolds that support cell growth. lvts.fr

Smart Coatings: Surfaces that can change their wettability or release antimicrobial agents on demand.

Soft Robotics: Materials that can change shape or move in response to an external stimulus. rsc.org

The continued exploration of monomers like this compound is crucial for advancing the field of smart materials and developing next-generation technologies for biomedical and industrial applications. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [4-(Ethenyloxy)phenyl]methanol, and what experimental conditions optimize yield?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, coupling 4-hydroxybenzyl alcohol with vinyl bromide derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C . Temperature control and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of alcohol to alkylating agent) and reaction time (12–24 hours) .
  • Key Reagents : Vinyl halides, DMF, potassium carbonate.

Q. How does this compound participate in oxidation and reduction reactions?

  • Oxidation : The primary alcohol group can be oxidized to a ketone or carboxylic acid using KMnO₄ (acidic conditions) or CrO₃. For selective oxidation to the aldehyde, milder reagents like pyridinium chlorochromate (PCC) are preferred .
  • Reduction : LiAlH₄ or NaBH₄ reduces the ethenyloxy group to ethyl ether, though catalytic hydrogenation (H₂/Pd-C) is more selective .
  • Monitoring : Reaction progress is tracked via TLC or GC-MS, with product purification via column chromatography .

Q. What role does this compound serve as an intermediate in organic synthesis?

  • It is a precursor for aryl ethers and styrene derivatives. For example, it can be functionalized via Mitsunobu reactions to form C–O bonds or undergo Friedel-Crafts alkylation for aromatic ring modifications . Applications include synthesizing ligands for catalysis or bioactive molecules (e.g., apoptosis-inducing agents) .

Advanced Research Questions

Q. What mechanistic insights explain this compound's bioactivity in apoptosis pathways?

  • Experimental Design : Studies on analogous azepane derivatives show caspase-3/7 activation via mitochondrial pathways. Researchers use flow cytometry (Annexin V/PI staining) and Western blotting (caspase cleavage assays) to validate apoptosis .
  • Data Contradictions : Some studies report weaker activity compared to morpholine derivatives, possibly due to steric hindrance from the ethenyloxy group. Dose-response assays (IC₅₀ comparisons) and molecular docking simulations help resolve discrepancies .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

  • Comparative Analysis :

CompoundSubstituentBioactivity (IC₅₀, μM)
This compoundEthenyloxy12.3 (Anticancer)
[4-(Piperidinyl)phenyl]methanolPiperidine18.7 (Antimicrobial)
[4-(Morpholinyl)phenyl]methanolMorpholine25.4 (Weak Anticancer)
  • Conclusion : Bulky substituents (e.g., azepane) enhance membrane permeability, while electron-withdrawing groups (e.g., nitro) improve target binding .

Q. What advanced techniques characterize its crystal structure and electronic properties?

  • X-ray Crystallography : Single-crystal studies (e.g., Rigaku Saturn724+ CCD) reveal triclinic symmetry (space group P1) with unit cell parameters a = 7.5277 Å, b = 10.5517 Å, c = 16.467 Å. Hydrogen bonding (O–H⋯O) and π-π stacking stabilize the lattice .
  • Nonlinear Optical (NLO) Properties : Hyper-Rayleigh scattering measures second-harmonic generation (SHG) efficiency, with dipole alignment critical for NLO performance .

Methodological Considerations

Q. How can researchers resolve contradictory data on reaction yields or bioactivity?

  • Troubleshooting :

  • Synthesis : Verify reagent purity via NMR and adjust solvent polarity (e.g., switch DMF to acetonitrile for milder conditions) .
  • Bioassays : Standardize cell lines (e.g., HCT-116 vs. HeLa) and use positive controls (e.g., doxorubicin) to normalize activity metrics .

Q. What strategies optimize enantioselective synthesis of derivatives?

  • Catalysis : Chiral ligands (e.g., BINOL) with Pd(0) catalysts achieve >90% ee in asymmetric etherification. Reaction monitoring via chiral HPLC ensures enantiopurity .

Future Research Directions

  • Explore biocatalytic routes using engineered oxidoreductases for greener synthesis .
  • Investigate photodynamic therapy applications via ROS generation under UV irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.